(1S,2S)-Bortezomib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Bortezomib-d5 is a deuterated form of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Bortezomib-d5 involves multiple steps, including the incorporation of deuterium atoms. One common method is the deuteration of Bortezomib using deuterated reagents under specific conditions. For example, the reaction may involve the use of deuterated solvents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Bortezomib-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(1S,2S)-Bortezomib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution.
Biology: Employed in biological studies to investigate its effects on cellular processes and protein degradation.
Medicine: Utilized in preclinical and clinical research to evaluate its therapeutic potential and pharmacokinetics.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and stability .
Mechanism of Action
The mechanism of action of (1S,2S)-Bortezomib-d5 involves the inhibition of the proteasome, a complex responsible for degrading unwanted proteins in cells. By inhibiting the proteasome, the compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved are related to protein degradation and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: The non-deuterated form of (1S,2S)-Bortezomib-d5, used in similar therapeutic applications.
Carfilzomib: Another proteasome inhibitor with a different chemical structure but similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetics and therapeutic efficacy compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C19H25BN4O4 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[(1S)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
GXJABQQUPOEUTA-PWOQADTKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.